![molecular formula C6H8N2 B128992 1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine CAS No. 153200-73-8](/img/structure/B128992.png)
1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine
Description
1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine (ODB-1,4-D) is an organic compound belonging to the family of diamines. It is a colorless, crystalline solid at room temperature, and has a molecular weight of 181.2 g/mol. ODB-1,4-D is a versatile compound that has been used in a variety of scientific research applications, including as a reagent in synthesis, as a fluorescent indicator, and as an inhibitor of certain enzymes.
Scientific Research Applications
Medicine: Diagnostic and Therapeutic Applications
1,4-Benzenediamine-d8: is utilized in medical research due to its isotopic labeling. It serves as a stable isotope-labeled compound in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs containing the phenylenediamine moiety . This compound’s deuterated form provides an accurate and non-radioactive method to study drug behavior in the body, contributing to the development of new medications and therapeutic strategies.
Materials Science: Advanced Polymer Synthesis
In materials science, 1,4-Benzenediamine-d8 is used to synthesize polymers with specific properties. Research has shown its application in creating polymer particles for adsorption purposes, which are significant in developing new materials with high durability and specific functionalities . These polymers are studied for their potential use in various industries, including automotive and aerospace engineering.
Environmental Science: Pollution Remediation
Environmental scientists employ 1,4-Benzenediamine-d8 in the synthesis of polymers that can be used for adsorbing pollutants from water bodies . The deuterated compound helps in tracing the interactions and stability of these polymers in different environmental conditions, aiding in the development of effective methods for water purification and soil remediation.
Analytical Chemistry: Calibration Standards
In analytical chemistry, 1,4-Benzenediamine-d8 serves as a calibration standard for mass spectrometry analyses . Its stable isotopic label allows for precise quantification and identification of phenylenediamine derivatives in complex mixtures, enhancing the accuracy of analytical methods.
Synthesis: Benzimidazole Derivatives
The compound is used in the synthesis of benzimidazole derivatives, which are important in pharmaceuticals and agrochemicals . The deuterated variant provides a way to monitor reaction pathways and optimize synthesis processes for these biologically active compounds.
Pharmacology: Drug Development
In pharmacology, 1,4-Benzenediamine-d8 is used in drug development as a tool to study the mechanism of action of drugs . Its deuterated form can be used to investigate metabolic pathways without the risk associated with radioactive tracers.
Agriculture: Agrochemical Synthesis
1,4-Benzenediamine-d8: finds application in the synthesis of agrochemicals. Its stable isotopic label is used to study the environmental fate and transport of these chemicals, contributing to the development of more efficient and environmentally friendly pesticides .
Dyeing: Textile Industry
In the textile industry, 1,4-Benzenediamine-d8 is involved in the synthesis of dyes, particularly azo reactive dyes for nylon and wool fabrics . The deuterated compound aids in understanding the dye-fiber interaction and improving the fastness properties of the dyes.
properties
IUPAC Name |
1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKQZAAMUWICA-GCJHLHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583998 | |
Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediamine-d8 | |
CAS RN |
153200-73-8 | |
Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153200-73-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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